molecular formula C22H19NO3 B12885614 Benzoic (2S)-4-(naphthalen-1-yl)pyrrolidine-2-carboxylic anhydride

Benzoic (2S)-4-(naphthalen-1-yl)pyrrolidine-2-carboxylic anhydride

Cat. No.: B12885614
M. Wt: 345.4 g/mol
InChI Key: SMJYVWDDCNXESY-OZBJMMHXSA-N
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Description

Benzoic (2S)-4-(naphthalen-1-yl)pyrrolidine-2-carboxylic anhydride is a complex organic compound with a unique structure that combines benzoic acid, naphthalene, and pyrrolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic (2S)-4-(naphthalen-1-yl)pyrrolidine-2-carboxylic anhydride typically involves the reaction of benzoic acid derivatives with naphthalene and pyrrolidine under specific conditions. One common method involves the use of mixed anhydrides or acid chlorides to facilitate the formation of the desired anhydride compound . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Benzoic (2S)-4-(naphthalen-1-yl)pyrrolidine-2-carboxylic anhydride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace certain atoms or groups within the molecule with others, potentially changing its reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Benzoic (2S)-4-(naphthalen-1-yl)pyrrolidine-2-carboxylic anhydride has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its unique structure may allow it to interact with biological molecules, making it useful for studying biochemical pathways and developing new drugs.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Benzoic (2S)-4-(naphthalen-1-yl)pyrrolidine-2-carboxylic anhydride exerts its effects depends on its interactions with molecular targets. These interactions may involve binding to specific enzymes or receptors, altering their activity and influencing various biochemical pathways. The exact mechanism can vary based on the compound’s specific application and the biological system in which it is used.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid derivatives: These compounds share the benzoic acid moiety and may have similar reactivity and applications.

    Naphthalene derivatives: These compounds contain the naphthalene structure and may exhibit similar chemical properties.

    Pyrrolidine derivatives: These compounds include the pyrrolidine ring and may have comparable biological activities.

Uniqueness

Benzoic (2S)-4-(naphthalen-1-yl)pyrrolidine-2-carboxylic anhydride is unique due to its combination of benzoic acid, naphthalene, and pyrrolidine moieties. This unique structure allows it to exhibit a distinct set of chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C22H19NO3

Molecular Weight

345.4 g/mol

IUPAC Name

benzoyl (2S)-4-naphthalen-1-ylpyrrolidine-2-carboxylate

InChI

InChI=1S/C22H19NO3/c24-21(16-8-2-1-3-9-16)26-22(25)20-13-17(14-23-20)19-12-6-10-15-7-4-5-11-18(15)19/h1-12,17,20,23H,13-14H2/t17?,20-/m0/s1

InChI Key

SMJYVWDDCNXESY-OZBJMMHXSA-N

Isomeric SMILES

C1[C@H](NCC1C2=CC=CC3=CC=CC=C32)C(=O)OC(=O)C4=CC=CC=C4

Canonical SMILES

C1C(CNC1C(=O)OC(=O)C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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